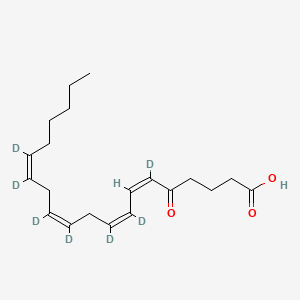

5-OxoETE-d7

Description

BenchChem offers high-quality 5-OxoETE-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-OxoETE-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

(6Z,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/i6D,7D,9D,10D,12D,13D,16D |

InChI Key |

MEASLHGILYBXFO-FZNPLSPGSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(\[2H])/C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-Oxo-ETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3] It is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] The synthesis of 5-Oxo-ETE is significantly upregulated under conditions of oxidative stress and during the respiratory burst in phagocytic cells. This eicosanoid exerts its biological effects through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1), which is coupled to Gi/o proteins. 5-Oxo-ETE is a powerful chemoattractant for several inflammatory cells, most notably eosinophils, and to a lesser extent, neutrophils, basophils, and monocytes. Its potent pro-inflammatory activities have implicated it as a key player in the pathophysiology of various allergic and inflammatory diseases, including asthma. Furthermore, emerging evidence suggests a role for 5-Oxo-ETE in promoting the survival and proliferation of certain cancer cells. This guide provides an in-depth overview of the biological significance of 5-Oxo-ETE, including its biosynthesis, metabolism, receptor-mediated signaling, and its role in health and disease, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis and Metabolism of 5-Oxo-ETE

The production of 5-Oxo-ETE is a two-step process initiated by the 5-LO pathway.

1.1. Synthesis of 5-Oxo-ETE

Arachidonic acid, released from membrane phospholipids, is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by 5-lipoxygenase. 5-HpETE is then reduced to 5-HETE. The final and rate-limiting step in 5-Oxo-ETE synthesis is the oxidation of 5S-HETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a process that requires NADP+ as a cofactor. The availability of NADP+ is a critical regulator of 5-Oxo-ETE production. Conditions that increase the intracellular NADP+/NADPH ratio, such as oxidative stress and the respiratory burst in phagocytes, dramatically enhance the synthesis of 5-Oxo-ETE.

Transcellular biosynthesis is another important route for 5-Oxo-ETE production, where cells lacking 5-LO but expressing 5-HEDH can convert 5-HETE released from inflammatory cells into 5-Oxo-ETE.

// Nodes AA [label="Arachidonic Acid\n(in membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="cPLA₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; FreeAA [label="Arachidonic Acid\n(free)", fillcolor="#F1F3F4", fontcolor="#202124"]; "5LO" [label="5-Lipoxygenase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; "5HpETE" [label="5-HpETE", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxidase [label="Peroxidase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; "5HETE" [label="5S-HETE", fillcolor="#FBBC05", fontcolor="#202124"]; "5HEDH" [label="5-HEDH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; "5OxoETE" [label="5-Oxo-ETE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADP [label="NADP+", shape=plaintext, fontcolor="#202124"]; NADPH [label="NADPH", shape=plaintext, fontcolor="#202124"]; Stress [label="Oxidative Stress\nRespiratory Burst", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA -> PLA2 [arrowhead=none]; PLA2 -> FreeAA; FreeAA -> "5LO" [arrowhead=none]; "5LO" -> "5HpETE"; "5HpETE" -> Peroxidase [arrowhead=none]; Peroxidase -> "5HETE"; "5HETE" -> "5HEDH" [arrowhead=none]; "5HEDH" -> "5OxoETE"; NADP -> "5HEDH" [dir=back]; "5HEDH" -> NADPH; Stress -> NADP [label=" increases", style=dashed, color="#34A853"]; }

1.2. Metabolism and Inactivation

5-Oxo-ETE can be metabolized through several pathways, leading to a significant reduction or loss of its biological activity. These pathways include:

-

Reduction: 5-HEDH can catalyze the reverse reaction, reducing 5-Oxo-ETE back to 5S-HETE, a much less potent agonist.

-

ω-Oxidation: In human neutrophils, the major metabolic pathway is ω-oxidation, which forms 5-oxo-20-hydroxy-ETE.

-

Reduction of Double Bonds: A Δ6-reductase can convert 5-Oxo-ETE to 6,7-dihydro-5-oxo-ETE.

-

Lipoxygenase-mediated oxidation: 5-Oxo-ETE can be a substrate for other lipoxygenases, such as 12-LO in platelets and 15-LO in eosinophils, leading to the formation of 5-oxo-12-HETE and 5-oxo-15-HETE, respectively.

The OXE Receptor and Downstream Signaling

5-Oxo-ETE mediates its effects by binding to the high-affinity, G protein-coupled receptor, OXER1. This receptor, formerly known as TG1019, R527, or hGPCR48, is coupled to pertussis toxin-sensitive Gi/o proteins.

Upon ligand binding, the activated OXER1 receptor initiates a cascade of intracellular signaling events, including:

-

Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration.

-

Activation of Phosphoinositide 3-Kinase (PI3K): This pathway is crucial for cell migration and other cellular responses.

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): Including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, which are involved in various cellular processes such as gene expression and cell survival.

// Nodes "5OxoETE" [label="5-Oxo-ETE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OXER1 [label="OXER1 Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", shape=plaintext, fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Chemotaxis, Degranulation, etc.)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "5OxoETE" -> OXER1; OXER1 -> Gi_o [label=" activates"]; Gi_o -> AC [label=" inhibits", arrowhead=tee]; AC -> cAMP [label=" produces"]; Gi_o -> PLC [label=" activates"]; PIP2 -> PLC [arrowhead=none]; PLC -> IP3; PLC -> DAG; IP3 -> Ca2_release; Gi_o -> PI3K [label=" activates"]; PI3K -> Akt; Gi_o -> MAPK [label=" activates"]; {Ca2_release, Akt, MAPK} -> Cellular_Responses; }

Biological Activities of 5-Oxo-ETE

5-Oxo-ETE is a potent activator of various inflammatory cells, with a particularly pronounced effect on eosinophils.

3.1. Effects on Eosinophils

Eosinophils express the highest levels of the OXE receptor among inflammatory cells. 5-Oxo-ETE is one of the most potent chemoattractants for human eosinophils, significantly more so than other lipid mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). Its effects on eosinophils include:

-

Chemotaxis: Induces potent directional migration.

-

Calcium Mobilization: Triggers a rapid and transient increase in intracellular calcium.

-

Actin Polymerization: Promotes changes in the cytoskeleton necessary for cell motility.

-

Degranulation: Enhances the release of granule contents in response to other stimuli.

-

CD11b Expression: Upregulates the expression of this adhesion molecule.

-

L-selectin Shedding: Induces the shedding of this adhesion molecule.

3.2. Effects on Neutrophils

While less potent than its effects on eosinophils, 5-Oxo-ETE also activates neutrophils, inducing:

-

Chemotaxis: Stimulates neutrophil migration.

-

Calcium Mobilization: Elicits an increase in intracellular calcium, being approximately 100 times more potent than its precursor, 5-HETE.

-

Actin Polymerization and CD11b Expression.

3.3. Effects on Other Inflammatory Cells

5-Oxo-ETE is also a chemoattractant for basophils and monocytes, contributing to their recruitment to sites of inflammation.

3.4. Role in Cancer

Recent studies have indicated that 5-Oxo-ETE can promote the survival and proliferation of various cancer cell lines, suggesting a potential role in tumor progression.

Quantitative Data on 5-Oxo-ETE Activity

The potency of 5-Oxo-ETE varies depending on the cell type and the specific biological response being measured. The following tables summarize key quantitative data from the literature.

Table 1: Potency (EC50) of 5-Oxo-ETE in Eosinophils

| Biological Response | EC50 (nM) | Cell Type | Reference |

| Calcium Mobilization | 19 ± 2 | Human Eosinophils | |

| L-selectin Shedding | 5.0 ± 1.1 | Human Eosinophils | |

| Actin Polymerization | 6.3 ± 0.6 | Human Eosinophils | |

| Chemotaxis | Significant at 1 nM | Human Eosinophils | |

| Actin Polymerization | ~0.7 | Feline Eosinophils |

Table 2: Potency (EC50) of 5-Oxo-ETE in Other Systems

| Biological Response | EC50 (nM) | Cell Type/System | Reference |

| GTPγS Binding | ~5 | HEK293 cells with fused OXE-Gαi receptor | |

| Calcium Mobilization | ~3.6 (for 5-Oxo-EPE) | Human Neutrophils | |

| Chemotaxis | 24 ± 16 | Feline Leukocytes |

Key Experimental Protocols

This section provides an overview of detailed methodologies for key experiments used to study the biological effects of 5-Oxo-ETE.

5.1. Measurement of 5-Oxo-ETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the sensitive and specific quantification of 5-Oxo-ETE in biological samples.

// Nodes Sample [label="Biological Sample\n(Plasma, Cell Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid Phase Extraction (SPE)\nor Liquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization (optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Liquid Chromatography (LC)\n(Reversed-Phase C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry (MS/MS)\n(MRM mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Stable Isotope Dilution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> LC; LC -> MS; MS -> Quantification; }

-

Sample Preparation:

-

To a biological sample (e.g., 1 mL of plasma or cell culture supernatant), add an internal standard (e.g., deuterated 5-Oxo-ETE).

-

Perform lipid extraction using a solid-phase extraction (SPE) C18 cartridge or a liquid-liquid extraction method with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for 5-Oxo-ETE and its internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis:

-

Quantify the amount of 5-Oxo-ETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

5.2. Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of eosinophils in response to a chemoattractant gradient.

-

Cell Preparation:

-

Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

-

Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

-

Assay Procedure:

-

Use a modified Boyden chamber with two compartments separated by a microporous membrane (e.g., 5 µm pore size).

-

Add the chemoattractant (5-Oxo-ETE at various concentrations) to the lower chamber.

-

Add the eosinophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

-

Quantification of Migration:

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Alternatively, use a fluorescent dye to label the cells and quantify migration using a fluorescence plate reader.

-

5.3. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to 5-Oxo-ETE stimulation.

-

Cell Preparation and Loading:

-

Isolate neutrophils or eosinophils as described above.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), by incubating for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Measurement of Calcium Flux:

-

Resuspend the dye-loaded cells in a calcium-containing buffer.

-

Measure the baseline fluorescence using a fluorometer or a fluorescence microscope equipped with a ratiometric imaging system. For Fura-2, excitation wavelengths of 340 nm (calcium-bound) and 380 nm (calcium-free) are used, with emission measured at ~510 nm.

-

Add 5-Oxo-ETE to the cell suspension and continuously record the fluorescence signal.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio for Fura-2).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Conclusion and Future Directions

5-Oxo-ETE is a potent lipid mediator with significant pro-inflammatory and pro-allergic activities, primarily through its action on the OXE receptor. Its role as a powerful chemoattractant for eosinophils places it at the center of the inflammatory cascade in allergic diseases such as asthma. The upregulation of its synthesis during oxidative stress further links it to a broad range of inflammatory conditions. The emerging evidence of its involvement in cancer cell biology opens new avenues for research and therapeutic intervention. The development of selective OXE receptor antagonists holds promise for the treatment of eosinophil-driven inflammatory diseases. Further research is warranted to fully elucidate the complex in vivo roles of the 5-Oxo-ETE/OXER1 axis and to validate its potential as a therapeutic target in various human diseases.

References

The Role of 5-Oxo-ETE in Eosinophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It has emerged as a key player in the recruitment of eosinophils, a critical process in the pathophysiology of allergic inflammation, particularly in diseases like asthma. This technical guide provides an in-depth overview of the role of 5-Oxo-ETE in eosinophil chemotaxis, detailing the underlying signaling mechanisms, quantitative comparisons with other chemoattractants, and comprehensive experimental protocols for its study.

Signaling Pathways of 5-Oxo-ETE-Induced Eosinophil Chemotaxis

5-Oxo-ETE exerts its chemotactic effects on eosinophils by binding to its specific G protein-coupled receptor, the OXE receptor (OXER1).[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately orchestrate the directional migration of the eosinophil. The signaling pathway is primarily mediated through a pertussis toxin-sensitive Gi/o protein.[3]

Upon activation, the Gi/o protein dissociates into its α and βγ subunits. The βγ subunit is thought to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in a rapid and transient increase in cytosolic calcium concentration, a critical event for cell migration.[4][5]

Furthermore, 5-Oxo-ETE-induced signaling involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. The activation of these pathways is crucial for the cytoskeletal rearrangements, such as actin polymerization, necessary for cell motility.

// Nodes "5-Oxo-ETE" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; OXER1 [label="OXE Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_mobilization [label="Ca²⁺ Mobilization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Polymerization [label="Actin Polymerization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotaxis [label="Eosinophil\nChemotaxis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "5-Oxo-ETE" -> OXER1 [label="Binds"]; OXER1 -> Gi_o [label="Activates"]; Gi_o -> PLC [label="βγ subunit"]; Gi_o -> PI3K [label="βγ subunit"]; PLC -> IP3; PLC -> DAG; IP3 -> Ca_mobilization [label="Stimulates"]; PI3K -> Akt [label="Activates"]; Akt -> Chemotaxis; Gi_o -> ERK1_2; Gi_o -> p38_MAPK; ERK1_2 -> Actin_Polymerization; p38_MAPK -> Actin_Polymerization; Ca_mobilization -> Actin_Polymerization; Actin_Polymerization -> Chemotaxis [label="Leads to"]; }

Caption: Signaling pathway of 5-Oxo-ETE in eosinophils.Quantitative Analysis of Eosinophil Chemotaxis

5-Oxo-ETE is a highly potent chemoattractant for human eosinophils, often demonstrating greater efficacy and potency than other well-known lipid mediators. The following tables summarize the quantitative data from various studies, comparing the chemotactic activity of 5-Oxo-ETE with other prominent eosinophil chemoattractants.

Table 1: Potency (EC50) of Chemoattractants for Eosinophil Responses

| Chemoattractant | Response | EC50 (nM) | Species | Reference |

| 5-Oxo-ETE | Actin Polymerization | ~0.7 | Feline | **** |

| 5-Oxo-ETE | Calcium Mobilization | ~7 | Human | **** |

| Eotaxin | Calcium Mobilization | ~2.3 | Human | |

| 5-Oxo-ETE | Actin Polymerization | ~4 | Human | **** |

| Eotaxin | Actin Polymerization | ~0.04 | Human |

Table 2: Efficacy (Maximal Response) of Chemoattractants in Eosinophil Chemotaxis

| Chemoattractant | Maximal Response Compared to Control | Species | Reference |

| 5-Oxo-ETE | ~2-3 times greater than PAF | Human | **** |

| Leukotriene B4 (LTB4) | ~4% of maximal 5-Oxo-ETE response | Human | |

| Leukotriene D4 (LTD4) | ~4% of maximal 5-Oxo-ETE response | Human | |

| 5-Oxo-ETE | ~50% higher than Eotaxin | Human | **** |

Detailed Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a modified Boyden chamber assay to measure the in vitro chemotaxis of eosinophils in response to 5-Oxo-ETE.

Materials:

-

Modified Boyden chambers (48-well)

-

Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)

-

Eosinophils (isolated from human peripheral blood)

-

RPMI 1640 medium with 0.1% BSA

-

5-Oxo-ETE

-

Chemotaxis buffer (e.g., Gey's medium)

-

Staining solution (e.g., Chromotrope 2R or Weigert's hematoxylin)

-

Microscope

Procedure:

-

Cell Preparation: Isolate eosinophils from human peripheral blood using a suitable method (e.g., negative selection with magnetic beads) to achieve high purity. Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.

-

Chamber Assembly: Place the polycarbonate filter between the upper and lower compartments of the Boyden chamber.

-

Loading Chemoattractant: Add 25 µL of various concentrations of 5-Oxo-ETE (e.g., 1 nM to 1 µM) or control buffer to the lower wells of the chamber.

-

Loading Cells: Add 50 µL of the eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Filter Removal and Staining: After incubation, remove the filter. Scrape off the non-migrated cells from the upper surface of the filter. Fix and stain the migrated cells on the lower surface of the filter using a suitable stain for eosinophils.

-

Quantification: Count the number of migrated eosinophils in several high-power fields (HPF) under a microscope. Express the results as the mean number of migrated cells per HPF.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Isolate Eosinophils"]; resuspend [label="Resuspend cells in media"]; assemble [label="Assemble Boyden Chamber\nwith 5µm filter"]; load_chemo [label="Load lower chamber with\n5-Oxo-ETE or control"]; load_cells [label="Load upper chamber with\neosinophil suspension"]; incubate [label="Incubate at 37°C for 60-90 min"]; remove_filter [label="Remove and process filter"]; stain [label="Stain migrated cells"]; count [label="Count migrated cells\n(microscopy)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> isolate; isolate -> resuspend; resuspend -> load_cells; assemble -> load_chemo; load_chemo -> incubate; load_cells -> incubate; incubate -> remove_filter; remove_filter -> stain; stain -> count; count -> end; }

Caption: Experimental workflow for a Boyden chamber chemotaxis assay.Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in eosinophils using the fluorescent indicator Indo-1 AM.

Materials:

-

Purified eosinophils

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Indo-1 AM

-

Pluronic F-127

-

5-Oxo-ETE

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer with UV excitation

Procedure:

-

Cell Loading: Resuspend purified eosinophils in HBSS at 1-2 x 10^6 cells/mL. Add Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 30-45 minutes in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL and keep them at room temperature in the dark.

-

Flow Cytometry Analysis: a. Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis. b. Acquire a baseline fluorescence reading for approximately 30-60 seconds. c. Add 5-Oxo-ETE at the desired concentration and continue to record the fluorescence for 3-5 minutes. d. At the end of the experiment, add ionomycin to obtain the maximum calcium signal, followed by EGTA to obtain the minimum signal for calibration.

-

Data Analysis: The change in intracellular calcium concentration is determined by the ratio of the fluorescence emission at two wavelengths (e.g., 405 nm for calcium-bound Indo-1 and 485 nm for calcium-free Indo-1).

Actin Polymerization Assay

This protocol describes the quantification of F-actin content in eosinophils using NBD-phallacidin staining and flow cytometry.

Materials:

-

Purified eosinophils

-

Tyrode's buffer with 0.1% BSA

-

5-Oxo-ETE

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

NBD-phallacidin staining solution

-

Flow cytometer

Procedure:

-

Cell Stimulation: Aliquot purified eosinophils (e.g., 1 x 10^6 cells per tube) in Tyrode's buffer. Add 5-Oxo-ETE at various concentrations and incubate for a short period (e.g., 5-60 seconds) at 37°C.

-

Fixation: Stop the reaction by adding an equal volume of ice-cold fixation buffer. Incubate for 15-30 minutes on ice.

-

Washing: Wash the cells with PBS.

-

Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 5 minutes on ice.

-

Staining: Wash the cells with PBS and then resuspend them in NBD-phallacidin staining solution. Incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS to remove unbound stain.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The increase in mean fluorescence intensity corresponds to an increase in F-actin content.

Conclusion

5-Oxo-ETE is a potent and specific chemoattractant for eosinophils, playing a significant role in their recruitment to sites of allergic inflammation. Its actions are mediated through the OXE receptor and a complex network of intracellular signaling pathways. Understanding these mechanisms and having robust experimental protocols to study them are crucial for the development of novel therapeutic strategies targeting eosinophilic inflammation. The development of selective OXE receptor antagonists holds promise as a potential therapeutic avenue for diseases such as asthma.

References

- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the 5-Oxo-ETE Synthesis Pathway from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and is implicated in the pathophysiology of numerous inflammatory diseases, including asthma and allergic reactions. The synthesis of 5-Oxo-ETE is a tightly regulated, multi-step enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids. This guide provides a detailed overview of the 5-Oxo-ETE synthesis pathway, including the key enzymes, intermediates, and regulatory mechanisms. It presents quantitative data on enzyme kinetics and biological activities, detailed experimental protocols for studying the pathway, and visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

The 5-Oxo-ETE Synthesis Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of 5-Oxo-ETE from arachidonic acid is a sequential two-step enzymatic process primarily occurring in inflammatory cells such as neutrophils, eosinophils, monocytes, and B-lymphocytes.[1]

Step 1: Formation of 5-Hydroxyeicosatetraenoic Acid (5-HETE) via the 5-Lipoxygenase (5-LOX) Pathway

The initial phase of 5-Oxo-ETE synthesis involves the conversion of arachidonic acid to 5(S)-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LOX) .[2] This reaction is dependent on calcium and ATP.[3] 5-HPETE is an unstable intermediate that is subsequently reduced to the more stable alcohol, 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), by ubiquitous cellular peroxidases.[4][5]

Step 2: Oxidation of 5-HETE to 5-Oxo-ETE by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

The final and rate-limiting step in the synthesis of 5-Oxo-ETE is the oxidation of 5-HETE. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , which utilizes nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor. 5-HEDH is highly selective for 5(S)-HETE and exhibits a 10,000-fold preference for NADP+ over NAD+. The reaction is reversible, with the enzyme also capable of reducing 5-Oxo-ETE back to 5-HETE in the presence of NADPH. However, the forward reaction (oxidation) is favored, with a Vmax approximately 8-fold higher than the reverse (reduction) reaction.

Regulation of the 5-Oxo-ETE Synthesis Pathway

The production of 5-Oxo-ETE is tightly controlled at several levels, ensuring its synthesis is spatially and temporally regulated.

Substrate Availability

The initial release of arachidonic acid from membrane phospholipids by phospholipase A2 is a critical upstream regulatory point.

Cofactor Availability: The NADP+/NADPH Ratio

The activity of 5-HEDH is critically dependent on the intracellular ratio of NADP+ to NADPH. In resting cells, the NADP+/NADPH ratio is very low, which limits the synthesis of 5-Oxo-ETE. Conditions that increase the NADP+/NADPH ratio, such as oxidative stress and the respiratory burst in phagocytic cells, dramatically enhance 5-Oxo-ETE production. For instance, exposure of U937 monocytic cells to t-butyl hydroperoxide increases the NADP+/NADPH ratio from approximately 0.08 to 3, leading to a significant increase in 5-Oxo-ETE synthesis.

Transcellular Biosynthesis

Cells that lack 5-lipoxygenase can still produce 5-Oxo-ETE through a process known as transcellular biosynthesis. This occurs when inflammatory cells release 5-HETE, which is then taken up by nearby structural or tumor cells that express 5-HEDH and converted to 5-Oxo-ETE.

Data Presentation

Enzyme Kinetics

| Enzyme | Substrate | K_m_ | V_max_ | Cofactor | Inhibitor | K_i_ | Source |

| 5-Lipoxygenase (rat basophilic leukemia cells) | Arachidonic Acid | 182 ± 16 µM | 425 ± 140 nmol O₂/(min x mg protein) | Ca²⁺, ATP | - | - | |

| 5-HEDH (differentiated U937 cells) | 5-HETE | ~500 nM | - | NADP⁺ | NADPH | 220 nM | |

| 5-HEDH (differentiated U937 cells) | 5-HETE | 670 nM | 8-fold higher than reverse reaction | NADP⁺ | NADPH | 224 nM | |

| 5-HEDH (differentiated U937 cells) | NADP⁺ | 139 nM | - | - | - | - | |

| 5-HEDH (differentiated U937 cells) | 5-Oxo-ETE (reverse reaction) | ~335 nM | - | NADPH | - | - |

Biological Activity of 5-Oxo-ETE

| Cell Type | Biological Response | EC_50_ | Source |

| Human Eosinophils | L-selectin Shedding | 5.0 ± 1.1 nM | |

| Human Eosinophils | Actin Polymerization | 6.3 ± 0.6 nM | |

| Human Eosinophils | Calcium Mobilization | 19 ± 2 nM | |

| Feline Eosinophils | Actin Polymerization | 0.7 nM | |

| Human Neutrophils | Calcium Mobilization | ~100 nM | |

| Human Neutrophils (desensitization) | Inhibition of 5-Oxo-ETE response | ~3 nM |

Experimental Protocols

Measurement of 5-HEDH Activity in Cell Microsomes

Objective: To determine the kinetic parameters of 5-HEDH.

Materials:

-

Cultured cells (e.g., PMA-differentiated U937 cells)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Microsome isolation reagents (ultracentrifuge)

-

Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

5-HETE substrate

-

NADP+ cofactor

-

Methanol (ice-cold)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

Procedure:

-

Microsome Preparation: a. Harvest cultured cells and wash with PBS. b. Resuspend cells in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator. c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. e. Resuspend the microsomal pellet in incubation buffer and determine the protein concentration.

-

Enzyme Assay: a. In a microcentrifuge tube, combine microsomal protein (e.g., 50 µg) with incubation buffer. b. Add varying concentrations of 5-HETE and a saturating concentration of NADP+ (e.g., 100 µM). c. Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). d. Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Product Analysis: a. Centrifuge the terminated reaction mixture to precipitate proteins. b. Analyze the supernatant for the presence of 5-Oxo-ETE using RP-HPLC. 5-Oxo-ETE can be detected by its characteristic UV absorbance at 280 nm. c. Quantify the amount of 5-Oxo-ETE produced by comparing the peak area to a standard curve of authentic 5-Oxo-ETE. d. Calculate enzyme activity (e.g., in pmol/min/mg protein) and determine kinetic parameters (K_m_ and V_max_) by plotting reaction velocity against substrate concentration.

Quantification of 5-Oxo-ETE Production by Intact Cells

Objective: To measure the amount of 5-Oxo-ETE synthesized and released by cells under specific conditions.

Materials:

-

Cell suspension (e.g., neutrophils, eosinophils)

-

Incubation medium (e.g., PBS with Ca²⁺ and Mg²⁺)

-

Stimulating agents (e.g., arachidonic acid, A23187, PMA, H₂O₂)

-

Internal standard (e.g., deuterated 5-Oxo-ETE)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl-t-butyl ether)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Stimulation: a. Prepare a suspension of cells at a known density (e.g., 2.5 x 10⁶ cells/mL). b. Pre-incubate the cells with any necessary priming agents. c. Add the stimulating agent(s) and incubate for the desired time at 37°C.

-

Sample Preparation: a. Terminate the incubation by placing the tubes on ice and adding ice-cold methanol. b. Add a known amount of internal standard to each sample for accurate quantification. c. Remove cells and precipitated protein by centrifugation. d. Extract the eicosanoids from the supernatant using either SPE or liquid-liquid extraction. e. Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: a. Inject the reconstituted sample into the LC-MS system. b. Separate the eicosanoids using a suitable C18 column and a gradient of mobile phases. c. Detect and quantify 5-Oxo-ETE and the internal standard using selected reaction monitoring (SRM) in the mass spectrometer. d. Calculate the concentration of 5-Oxo-ETE in the original sample based on the ratio of the peak area of endogenous 5-Oxo-ETE to the peak area of the internal standard and a standard curve.

Chemotaxis Assay

Objective: To assess the chemoattractant activity of 5-Oxo-ETE on a specific cell type.

Materials:

-

Chemotaxis chamber (e.g., 96-well Neuroprobe plate) with a porous membrane (e.g., 5 µm pore size)

-

Cell suspension (e.g., neutrophils, eosinophils)

-

Chemoattractant (5-Oxo-ETE) at various concentrations

-

Control medium

-

Fixation and staining reagents

-

Microscope or plate reader for cell quantification

Procedure:

-

Chamber Preparation: a. Add different concentrations of 5-Oxo-ETE or control medium to the lower wells of the chemotaxis chamber.

-

Cell Loading: a. Place the porous membrane over the lower wells. b. Add the cell suspension to the upper wells of the chamber.

-

Incubation: a. Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow cell migration (e.g., 1-2 hours).

-

Cell Quantification: a. After incubation, remove the non-migrated cells from the top of the membrane. b. Fix and stain the migrated cells on the underside of the membrane or in the lower wells. c. Quantify the number of migrated cells by counting under a microscope or by using a plate reader to measure the absorbance of the stained cells.

-

Data Analysis: a. Plot the number of migrated cells against the concentration of 5-Oxo-ETE. b. Determine the EC_50_ value, which is the concentration of 5-Oxo-ETE that elicits a half-maximal chemotactic response.

Mandatory Visualizations

Caption: The enzymatic cascade of 5-Oxo-ETE synthesis from arachidonic acid.

Caption: Key regulatory factors influencing the synthesis of 5-Oxo-ETE.

Caption: A typical experimental workflow for studying 5-Oxo-ETE production and activity.

References

- 1. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

mechanism of 5-OxoETE-d7 as an internal standard

An In-Depth Technical Guide on the Core Mechanism of 5-OxoETE-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent lipid mediator, and the mechanism by which its deuterated analog, 5-OxoETE-d7, serves as an ideal internal standard for precise and accurate quantification in complex biological matrices using mass spectrometry.

Introduction: The Significance of 5-OxoETE

5-OxoETE is a biologically active metabolite of arachidonic acid formed through the 5-lipoxygenase (5-LO) pathway.[1] Initially, 5-LO converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).[1] In the presence of the NADP⁺-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), 5-HETE is oxidized to form 5-OxoETE.[2] This conversion is significantly enhanced under conditions of oxidative stress, which increase the cellular ratio of NADP⁺ to NADPH.[1][3]

As a potent chemoattractant for inflammatory cells, particularly eosinophils, neutrophils, and monocytes, 5-OxoETE is implicated in the pathophysiology of various inflammatory conditions, including asthma, allergic diseases, and cardiovascular disease. Its powerful biological activity necessitates highly accurate and sensitive methods for quantification to understand its role in health and disease.

Biological Role and Signaling Pathway of 5-OxoETE

5-OxoETE exerts its effects by binding to the highly selective G-protein coupled receptor known as the oxoeicosanoid receptor 1 (OXER1). This receptor is coupled to a pertussis toxin-sensitive Gαi/o protein. Upon ligand binding, the G-protein dissociates, initiating downstream signaling cascades that include:

-

Calcium Mobilization: A rapid increase in intracellular calcium concentrations.

-

MAPK/ERK Pathway Activation: Stimulation of mitogen-activated protein kinase pathways, influencing cell proliferation and inflammation.

-

PI3K/Akt Pathway Activation: Involvement in cell survival and signaling.

-

Inhibition of cAMP Formation: A characteristic response of Gαi-coupled receptor activation.

These signaling events translate into potent cellular responses, primarily chemotaxis, driving the migration of inflammatory cells to target tissues.

The Core Mechanism: 5-OxoETE-d7 as an Internal Standard

Quantitative analysis of low-abundance lipids like 5-OxoETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is challenging due to potential analyte loss during sample preparation and signal fluctuations caused by matrix effects. The principle of Stable Isotope Dilution (SID) , using a deuterated internal standard like 5-OxoETE-d7, is the gold standard to overcome these challenges.

The mechanism relies on the unique properties of a stable isotope-labeled (SIL) standard:

-

Chemical and Physical Identity: 5-OxoETE-d7 is structurally identical to endogenous 5-OxoETE, except that several hydrogen atoms are replaced with deuterium. This ensures it has virtually the same chemical properties, including polarity, solubility, and ionization efficiency.

-

Co-elution: During chromatography, 5-OxoETE-d7 co-elutes with the native analyte, meaning they experience the exact same matrix effects (ion suppression or enhancement) at the point of ionization.

-

Mass Differentiation: Despite their identical behavior, the mass spectrometer can easily distinguish between the light (native) and heavy (deuterated) forms due to their mass difference.

By adding a known, fixed amount of 5-OxoETE-d7 to a sample at the very beginning of the analytical process, it acts as a perfect surrogate. Any loss of the native analyte during extraction or any signal fluctuation during MS analysis will be mirrored by a proportional loss or fluctuation in the internal standard's signal. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's initial concentration.

Experimental Protocols and Workflow

This section outlines a representative protocol for the quantification of 5-OxoETE in a biological matrix (e.g., plasma, cell culture media) using 5-OxoETE-d7 as an internal standard.

Analytical Workflow Diagram

Detailed Methodology

A. Sample Preparation

-

Thawing and Spiking: Thaw biological samples (e.g., plasma, serum, BAL fluid) on ice. To a 200 µL aliquot of the sample, add 10 µL of a working solution of 5-OxoETE-d7 (e.g., 100 ng/mL in methanol) to achieve a final concentration of 5 ng/mL. Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT) to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 10% aqueous methanol to remove polar interferences.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.02% formic acid).

B. LC-MS/MS Conditions

The following table summarizes typical instrument parameters for a validated assay.

| Parameter | Setting |

| LC System | UPLC or HPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-9 min: 95% B; 9-10 min: 30% B |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

C. MRM Transitions

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| 5-OxoETE | 317.2 | 115.1 |

| 5-OxoETE-d7 | 324.2 | 115.1 |

Note: The deprotonated molecule [M-H]⁻ serves as the precursor ion. The product ion at m/z 115.1 is a characteristic fragment resulting from cleavage of the carbon chain.

Data Presentation and Assay Performance

A calibration curve is constructed by plotting the peak area ratio (5-OxoETE / 5-OxoETE-d7) against known concentrations of 5-OxoETE standards. The concentration in unknown samples is then determined from this curve. A validated assay should meet rigorous performance criteria, summarized below.

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and response ratio. |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Precision (% CV) | < 15% (20% at LLOQ) | Measures the closeness of repeated measurements (intra- and inter-day variability). |

| Accuracy (% Bias) | Within ±15% (20% at LLOQ) | Measures how close the measured concentration is to the true nominal concentration. |

| Recovery (%) | Consistent and reproducible | The efficiency of the extraction process, corrected for by the internal standard. |

| Matrix Effect | Monitored and minimized | Assesses the degree of ion suppression or enhancement from the biological matrix. |

Conclusion

The use of 5-OxoETE-d7 as a stable isotope-labeled internal standard is indispensable for the reliable quantification of 5-OxoETE in biological research. Its mechanism of action, based on the principle of stable isotope dilution, effectively corrects for procedural losses and matrix-induced signal variability, which are inherent challenges in LC-MS/MS-based bioanalysis. By enabling highly precise and accurate measurements, this methodology empowers researchers to elucidate the complex role of 5-OxoETE in inflammatory diseases and to evaluate the efficacy of novel therapeutic interventions targeting the 5-lipoxygenase pathway.

References

discovery and history of 5-oxo-eicosatetraenoic acid

An In-depth Technical Guide on the Discovery and History of 5-oxo-Eicosatetraenoic Acid

Executive Summary

5-oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] First identified as a more potent agonist than its precursor, 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), 5-oxo-ETE has emerged as a key chemoattractant for a variety of inflammatory cells, most notably eosinophils.[2][3] Its biological effects are mediated through a specific G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1).[2][4] The synthesis of 5-oxo-ETE is tightly regulated by the intracellular redox state, particularly the availability of the cofactor NADP+, and is significantly enhanced under conditions of oxidative stress. Due to its powerful effects on eosinophils and other leukocytes, 5-oxo-ETE is implicated in the pathophysiology of allergic diseases such as asthma and may also play a role in cancer progression. This has led to the development of selective OXER1 antagonists as potential therapeutic agents. This document provides a comprehensive overview of the discovery, biosynthesis, biological functions, and signaling pathways of 5-oxo-ETE.

Discovery and Biosynthesis

The journey to understanding 5-oxo-ETE began with its precursor, 5-HETE, which was identified as a product of arachidonic acid metabolism in neutrophils. While 5-HETE demonstrated modest biological activity, its full significance was not realized until the discovery of a pathway for its conversion to a far more potent molecule.

The Emergence of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

In 1992, Powell and his group discovered a novel enzymatic pathway that oxidized 5S-HETE to 5-oxo-ETE. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This enzyme was first identified in human neutrophils and has since been found in a wide array of inflammatory cells (including monocytes, eosinophils, and B-lymphocytes), platelets, and various structural and tumor cells.

5-HEDH displays a high degree of substrate specificity. It selectively oxidizes eicosanoids that possess a hydroxyl group in the S configuration at carbon-5, followed by a trans double bond at carbon-6. Its preferred substrate is 5S-HETE. The enzyme is also highly stereospecific, as the 5(R)-HETE isomer is a poor substrate.

Regulation by NADP+ and Oxidative Stress

The synthesis of 5-oxo-ETE is critically dependent on the availability of the cofactor nicotinamide adenine dinucleotide phosphate (NADP+). In resting cells, the intracellular concentration of NADP+ is typically low, which limits the production of 5-oxo-ETE. However, conditions that promote the oxidation of NADPH to NADP+, such as oxidative stress or the respiratory burst in phagocytic cells, dramatically increase NADP+ levels and, consequently, 5-oxo-ETE synthesis. This links the production of this potent inflammatory mediator directly to pro-inflammatory cellular states. The enzyme is also strongly inhibited by NADPH, making its activity dependent on the intracellular NADP+/NADPH ratio.

Transcellular Biosynthesis

An important mechanism for 5-oxo-ETE production is transcellular biosynthesis. This process involves two distinct cell types. One cell, typically an inflammatory cell rich in 5-lipoxygenase (like a neutrophil), produces and releases 5-HETE. A nearby cell that may lack 5-lipoxygenase but expresses 5-HEDH (such as a cancer cell, platelet, or dendritic cell) can then take up the 5-HETE and convert it to 5-oxo-ETE. This cooperative pathway broadens the potential sites of 5-oxo-ETE production during an inflammatory response.

Biological Activity and the OXE Receptor

The discovery that 5-oxo-ETE is approximately 100 times more potent than 5-HETE in activating neutrophils was a pivotal moment, establishing it as a biologically significant mediator. Its actions are targeted towards specific immune cells, with eosinophils being the most sensitive.

Cellular Targets and Responses

5-oxo-ETE is a potent chemoattractant for several types of leukocytes:

-

Eosinophils: These are considered the primary target of 5-oxo-ETE. It is one of the most powerful eosinophil chemoattractants known among lipid mediators.

-

Neutrophils: The biological activity of 5-oxo-ETE was first characterized in neutrophils, where it induces chemotaxis, calcium mobilization, and actin polymerization.

-

Basophils and Monocytes: 5-oxo-ETE also acts as a chemoattractant for these cell types.

Beyond chemotaxis, 5-oxo-ETE triggers a range of cellular responses, including intracellular calcium mobilization, actin polymerization, expression of adhesion molecules like CD11b, and degranulation, although the degranulation response is often modest without prior cell priming by cytokines.

Discovery of the OXE Receptor (OXER1)

The high potency and specific actions of 5-oxo-ETE strongly suggested the existence of a dedicated cell surface receptor. This was confirmed by the independent cloning of an orphan G protein-coupled receptor (GPCR) by three separate groups. This receptor, variously designated TG1019, R527, or hGPCR48, is now officially named the oxoeicosanoid receptor 1 (OXER1).

OXER1 is coupled to Gi/o proteins. Ligand binding initiates the dissociation of the G protein into its Gαi and Gβγ subunits. The Gβγ dimer is responsible for activating several downstream signaling pathways, while the Gαi subunit mediates the inhibition of adenylyl cyclase. OXER1 mRNA is most highly expressed in eosinophils, followed by neutrophils and bronchoalveolar macrophages, consistent with the biological effects of its ligand.

Signaling and Metabolic Pathways

OXER1 Signaling Cascade

Activation of the OXER1 receptor by 5-oxo-ETE triggers a complex signaling network. Key downstream events include:

-

Phosphoinositide 3-kinase (PI3K) activation: This is a central pathway activated by the Gβγ dimer.

-

Calcium Mobilization: Activation of phospholipase C leads to the generation of inositol triphosphate (IP3), which mediates the release of calcium from intracellular stores.

-

MAPK/ERK Pathway Activation: 5-oxo-ETE induces the phosphorylation of ERK-1/2 in various cell types.

-

Akt Phosphorylation: Downstream of PI3K, 5-oxo-ETE stimulates the phosphorylation of Akt.

Metabolism and Inactivation

The biological activity of 5-oxo-ETE is terminated through several metabolic pathways, which result in substantial loss of potency.

-

ω-Oxidation: In human neutrophils, the primary metabolic route is ω-oxidation, catalyzed by the cytochrome P450 enzyme CYP4F3, which forms 5-oxo-20-HETE.

-

Reduction to 5S-HETE: The 5-HEDH enzyme is reversible. In the presence of high NADPH concentrations, it can reduce 5-oxo-ETE back to the less active 5S-HETE.

-

Incorporation into Lipids: Like its precursor, 5-oxo-ETE can be incorporated into the phospholipids of cellular membranes.

Data Presentation

Table 1: Biological Potency of 5-oxo-ETE and Related Compounds

| Compound | Cell Type | Assay | EC50 (nM) | Reference |

| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~3.6 | |

| Human Neutrophils | Chemotaxis | ~10 | ||

| Human Eosinophils | Chemotaxis | ~1 | ||

| Feline Eosinophils | Actin Polymerization | ~0.7 | ||

| 5-oxo-EPE | Human Neutrophils | Calcium Mobilization | 36 | |

| 5-HETE | Human Neutrophils | Calcium Mobilization | ~300-400 | |

| LTB4 | Human Neutrophils | Chemotaxis | ~1 |

Table 2: Kinetic Parameters of Human 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

| Substrate | Km | Vmax (approx.) | Reference |

| 5S-HETE | ~0.2-0.85 µM | 1.4 pmol/min/µg protein | |

| NADP+ | 140 nM | - | |

| 5-HEPE | ~0.85 µM | 1.4 pmol/min/µg protein |

Note: Kinetic parameters can vary based on the experimental system (e.g., cell type, microsome preparation).

Experimental Protocols

Protocol: Measurement of 5-HEDH Activity in Cell Microsomes

This protocol is adapted from studies using differentiated U937 cells.

-

Microsome Preparation:

-

Harvest cultured cells (e.g., U937 monocytes differentiated with vitamin D3) and wash with PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Enzyme Assay:

-

Prepare reaction tubes containing microsomal protein (e.g., 15 µg) in buffer.

-

Add the substrate, 5S-HETE (e.g., 3 µM final concentration), to the tubes.

-

Initiate the reaction by adding the cofactor, NADP+ (e.g., 100 µM final concentration). The final reaction volume is typically 100-200 µL.

-

Incubate the mixture at 37°C for a specified time (e.g., 5-15 minutes).

-

Stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., PGB2).

-

-

Product Analysis:

-

Centrifuge the samples to precipitate protein.

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 280 nm for the oxo-conjugated diene of 5-oxo-ETE).

-

Quantify the 5-oxo-ETE product by comparing its peak area to that of the internal standard and a standard curve. Enzyme activity can be expressed as pmol of product formed per minute per mg of microsomal protein.

-

Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a standard method for measuring leukocyte migration.

-

Cell Isolation:

-

Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Percoll gradient) followed by negative selection with immunomagnetic beads to remove other cell types.

-

Resuspend the purified eosinophils (>95% purity) in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 106 cells/mL.

-

-

Chemotaxis Assay:

-

Use a multi-well chemotaxis chamber (e.g., 48-well Boyden chamber). The chamber consists of upper and lower wells separated by a microporous filter (e.g., 5 µm pore size polycarbonate filter).

-

Add different concentrations of 5-oxo-ETE (or buffer as a negative control) to the lower wells of the chamber.

-

Add the eosinophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the filter. Scrape the non-migrated cells from the top surface of the filter.

-

Fix and stain the migrated cells on the bottom surface of the filter (e.g., using Diff-Quik stain).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields using a light microscope.

-

Data are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase over control).

-

Protocol: Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator to measure changes in cytosolic free calcium.

-

Cell Loading:

-

Isolate neutrophils or eosinophils as described previously.

-

Resuspend the cells in a loading buffer (e.g., HBSS with 1 mM CaCl2 and 1% FBS) at 2-5 x 106 cells/mL.

-

Add a fluorescent calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM final concentration), to the cell suspension.

-

Incubate for 30-45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

Wash the cells twice with buffer to remove extracellular dye and resuspend in the final assay buffer.

-

-

Fluorometric Measurement:

-

Place the loaded cell suspension in a quartz cuvette with continuous stirring in a temperature-controlled spectrofluorometer.

-

Measure the fluorescence intensity by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while recording emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

Add a specific concentration of 5-oxo-ETE to the cuvette and record the change in the fluorescence ratio over time. The peak increase in the ratio corresponds to the maximum intracellular calcium concentration.

-

-

Data Analysis:

-

The change in intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation, following calibration with ionomycin (for Rmax) and a calcium chelator like EGTA (for Rmin).

-

Dose-response curves can be generated by measuring the peak response to various concentrations of 5-oxo-ETE to determine the EC50.

-

Mandatory Visualizations

Caption: Biosynthesis and metabolism of 5-oxo-ETE.

References

An In-depth Technical Guide to the 5-OxoETE Receptor (OXER1) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Oxo-6,8,11,14-eicosatetraenoic acid receptor 1 (OXER1), also known as G-protein coupled receptor 170 (GPR170), is a critical mediator of inflammatory and allergic responses.[1][2] As a G protein-coupled receptor (GPCR), OXER1 is activated by the potent lipid mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][3][4] This receptor is highly expressed in key immune cells, including eosinophils, neutrophils, basophils, and monocytes, positioning it as a central player in the orchestration of inflammatory cascades. Beyond its role in inflammation, emerging evidence implicates OXER1 in the proliferation and survival of various cancer cells and in steroidogenesis. This guide provides a comprehensive overview of the OXER1 signaling pathway, including its ligands, downstream signaling events, and physiological functions, supplemented with quantitative data and detailed experimental protocols to support further research and drug development efforts in this area.

Ligand Binding and Receptor Activation

OXER1 is primarily activated by 5-oxo-ETE, which is its most potent endogenous ligand. The receptor also binds other structurally related lipids, albeit with lower affinity. Notably, testosterone has been identified as a functional antagonist of OXER1, suggesting a potential crosstalk between steroid and lipid signaling pathways.

Quantitative Ligand Binding Data

The following tables summarize the available quantitative data on the potency and efficacy of various ligands and antagonists for OXER1.

| Ligand | Cell Type/System | Assay | Parameter | Value | Reference |

| 5-oxo-ETE | Feline Eosinophils | Actin Polymerization | EC50 | ~0.7 nM | |

| 5-oxo-ETE | Feline Leukocytes | Chemotaxis | EC50 | 24 ± 16 nM | |

| LTB4 | Feline Leukocytes | Chemotaxis | EC50 | 1.2 ± 0.4 nM | |

| 5-oxo-12-HETE | Human Neutrophils | Calcium Mobilization Inhibition | IC50 | 0.5 µM | |

| 8-trans-5-oxo-12-HETE | Human Neutrophils | Calcium Mobilization Inhibition | IC50 | 2.5 µM | |

| Indole OXE Antagonists | Human Neutrophils and Eosinophils | Inhibition of 5-oxo-ETE-induced activation | IC50 | <10 nM to ~30 nM | |

| ZINC15959779 | Prostate Cancer Cells | cAMP Inhibition | - | Effective Antagonist |

OXER1 Signaling Pathways

Upon ligand binding, OXER1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This initiates a cascade of downstream signaling events that ultimately mediate the diverse cellular responses to 5-oxo-ETE.

Figure 1: OXER1 Signaling Pathway Overview.

Key Downstream Signaling Cascades:

-

Gαi/o-mediated Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-mediated Activation of Phospholipase C (PLC): The dissociated Gβγ dimer activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate PI3K, which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). The PI3K/Akt pathway is crucial for cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: OXER1 activation leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), members of the MAPK family. This activation can occur through both PKC-dependent and independent mechanisms and plays a significant role in gene expression and cell proliferation.

Physiological and Pathophysiological Roles

The activation of OXER1 signaling pathways culminates in a variety of cellular responses that are critical in both health and disease.

-

Inflammation and Allergy: OXER1 is a potent chemoattractant for eosinophils, neutrophils, and basophils, recruiting these cells to sites of inflammation and allergic reactions. 5-oxo-ETE-mediated activation of these cells also leads to degranulation, release of inflammatory mediators, and actin polymerization. These actions underscore the potential of OXER1 as a therapeutic target for inflammatory conditions such as asthma and allergic rhinitis.

-

Cancer: OXER1 is expressed in various cancer cell lines, including prostate, breast, and lung cancer. The 5-oxo-ETE/OXER1 axis has been shown to promote cancer cell survival and proliferation, suggesting that OXER1 antagonists could have therapeutic potential in oncology.

-

Steroidogenesis: OXER1 is involved in steroid production in response to 5-oxo-ETE in human steroidogenic cells, indicating a role in endocrine function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the OXER1 signaling pathway.

Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to OXER1 agonists using the ratiometric fluorescent indicator Fura-2 AM.

Figure 2: Calcium Mobilization Assay Workflow.

Materials:

-

Cells expressing OXER1

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable assay buffer

-

OXER1 agonist (e.g., 5-oxo-ETE)

-

Fluorescence plate reader or microscope capable of ratiometric measurement

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

-

Preparation of Fura-2 AM Loading Solution:

-

Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a stock solution of Pluronic F-127 in DMSO.

-

On the day of the experiment, dilute the Fura-2 AM stock solution in HBS to the final desired concentration (typically 1-5 µM).

-

Add Pluronic F-127 to the diluted Fura-2 AM solution to a final concentration of 0.02% to aid in dye solubilization.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to each well.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 505 nm.

-

Add the OXER1 agonist at the desired concentration.

-

Immediately begin recording the fluorescence ratio over time to capture the transient calcium response.

-

-

Data Analysis: The change in intracellular calcium is represented by the change in the 340/380 nm fluorescence ratio.

Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method to assess the chemotactic response of cells towards an OXER1 agonist.

Materials:

-

Cells expressing OXER1 (e.g., neutrophils, eosinophils)

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size for neutrophils)

-

Chemoattractant (e.g., 5-oxo-ETE)

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Cell staining solution (e.g., Diff-Quik)

Procedure:

-

Chamber Assembly: Assemble the Boyden chamber, placing the microporous membrane between the upper and lower wells.

-

Loading Chemoattractant: Add the assay medium containing the desired concentration of 5-oxo-ETE to the lower wells of the chamber. Use medium without the agonist as a negative control.

-

Cell Preparation: Resuspend the cells in the assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Adding Cells: Add the cell suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

-

Cell Fixation and Staining:

-

After incubation, remove the membrane.

-

Wipe the cells from the upper surface of the membrane.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the fixed cells with a suitable stain like Diff-Quik.

-

-

Quantification:

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields using a light microscope.

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of OXER1 activation.

Materials:

-

Cells expressing OXER1

-

OXER1 agonist (e.g., 5-oxo-ETE)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture cells to near confluency.

-

Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

Treat the cells with 5-oxo-ETE for various time points (e.g., 2, 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK1/2 antibody.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

Conclusion

The 5-OxoETE receptor (OXER1) signaling pathway is a pivotal component of the inflammatory response and holds significant promise as a therapeutic target for a range of diseases, including asthma, allergic conditions, and cancer. A thorough understanding of its intricate signaling mechanisms, coupled with robust and reproducible experimental methodologies, is essential for the continued development of novel and effective therapies targeting this pathway. This technical guide provides a foundational resource for researchers and drug development professionals to advance our knowledge of OXER1 and translate these findings into clinical applications.

References

5-Oxo-ETE: A Key Mediator in the Pathogenesis of Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. Mounting evidence implicates 5-Oxo-ETE as a critical player in the pathogenesis of asthma, primarily through its powerful chemoattractant activity for key inflammatory cells, including eosinophils, neutrophils, and basophils. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and pathophysiological role of 5-Oxo-ETE in asthma, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development in this area.

Biosynthesis of 5-Oxo-ETE

5-Oxo-ETE is not a primary product of the 5-LO pathway but is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), through a two-step enzymatic process.

-

5-Lipoxygenase (5-LO) Pathway Activation: Upon cellular stimulation, arachidonic acid is released from membrane phospholipids and is converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by 5-LO. 5-HpETE is then rapidly reduced to 5-HETE.

-

Oxidation by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH): 5-HETE is subsequently oxidized to 5-Oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a NADP+-dependent enzyme.[1][2] The synthesis of 5-Oxo-ETE is significantly increased under conditions of oxidative stress, which elevate intracellular NADP+ levels.[3][4]

The OXE Receptor and Intracellular Signaling

5-Oxo-ETE exerts its biological effects by binding to a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1, also known as TG1019, R527, or hGPCR48).[1] OXER1 is highly expressed on eosinophils, neutrophils, basophils, and monocytes.

Activation of OXER1 by 5-Oxo-ETE initiates a signaling cascade primarily through a pertussis toxin-sensitive Gi/o protein. This leads to the activation of several downstream effector pathways:

-

Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) Activation: This pathway is crucial for cell migration and other cellular responses.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of ERK-1 and ERK-2 is also observed following OXER1 stimulation.

These signaling events culminate in a range of cellular responses, including chemotaxis, actin polymerization, degranulation, and superoxide production.

Caption: 5-Oxo-ETE signaling cascade via the OXER1 receptor.

Role of 5-Oxo-ETE in Asthma Pathogenesis

The involvement of 5-Oxo-ETE in asthma is multifaceted, contributing to both the inflammatory and remodeling aspects of the disease.

Inflammatory Cell Recruitment

5-Oxo-ETE is a potent chemoattractant for the primary inflammatory cells implicated in asthma:

-